molecular formula C12H14BF3KNO B1469576 Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide CAS No. 1359865-98-7

Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide

Cat. No.: B1469576
CAS No.: 1359865-98-7
M. Wt: 295.15 g/mol
InChI Key: HAQFTXUNHFCQOC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄BF₃KNO Molecular Weight: 295.16 g/mol CAS: 1359865-98-7 Structure: This potassium trifluoroborate salt features a para-substituted phenyl ring with a piperidine-1-carbonyl group. It is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name

potassium;trifluoro-[4-(piperidine-1-carbonyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17;/h4-7H,1-3,8-9H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQFTXUNHFCQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N2CCCCC2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359865-98-7
Record name potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
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Biological Activity

Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity, particularly in the context of cancer treatment and cellular processes. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Chemical Formula : C13H14BF3K
  • CAS Number : 1359865-98-7

The compound features a piperidine ring attached to a phenyl group that is further substituted with trifluoroborate moieties. This unique structure is believed to contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in regulating cell cycle progression and transcriptional control. Inhibition of this kinase has been linked to anti-proliferative effects in various cancer cell lines by inducing apoptosis and disrupting transcriptional processes essential for cancer cell survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including leukemia and melanoma. The compound's ability to induce apoptosis in these cells is particularly noteworthy, as it suggests potential for therapeutic use in treating malignancies characterized by aberrant CDK7 activity .

Case Study 1: Leukemia Treatment

In a preclinical study involving human leukemia cell lines, treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells, confirming the compound's pro-apoptotic effects. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent targeting leukemia .

Case Study 2: Melanoma Cell Lines

Another investigation focused on melanoma cell lines, where this compound was found to significantly inhibit tumor growth in vitro. The mechanisms underlying this effect were attributed to the downregulation of anti-apoptotic proteins and disruption of cell cycle progression. The results suggest that this compound may have utility in treating melanoma, a notoriously aggressive form of skin cancer .

Data Table: Biological Activity Summary

Activity Cell Line Effect Mechanism
AnticancerHuman LeukemiaDecreased viabilityInduction of apoptosis
AnticancerMelanomaInhibition of tumor growthDownregulation of anti-apoptotic proteins

Scientific Research Applications

Chemical Properties and Structure

Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide, with the CAS number 1359865-98-7, has the molecular formula C12H14BF3KNOC_{12}H_{14}BF_3KNO and a molecular weight of approximately 295.15 g/mol. The compound features a trifluoroborate group attached to a piperidine derivative, which contributes to its unique reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of RNA helicase DHX9, which plays a crucial role in cancer cell proliferation. Inhibiting this helicase can lead to reduced tumor growth and increased sensitivity to other anticancer therapies. For instance, compounds similar to this compound have been shown to effectively inhibit DHX9 in vitro, suggesting promising applications in cancer treatment .

2.2 Drug Development

The compound's ability to act as a boron-containing pharmacophore opens avenues for drug development targeting various diseases, including proliferative disorders. Its unique structural features allow for modifications that can enhance bioavailability and therapeutic efficacy .

Materials Science Applications

3.1 Catalysis

This compound has been investigated for its catalytic properties in organic synthesis. Its trifluoroborate moiety can facilitate various reactions, such as Suzuki-Miyaura cross-coupling reactions, which are essential in forming carbon-carbon bonds in complex organic molecules . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

3.2 Polymer Chemistry

The compound's reactivity can also be harnessed in polymer chemistry, where it may serve as a precursor for creating boron-containing polymers with enhanced thermal stability and mechanical properties. These polymers can have applications in coatings, adhesives, and other industrial materials .

Case Studies

Study Focus Findings
Study on DHX9 InhibitionInvestigated the role of this compound as an inhibitorDemonstrated significant reduction in cancer cell proliferation through DHX9 inhibition .
Catalytic Activity AssessmentEvaluated the compound's effectiveness in Suzuki-Miyaura reactionsShowed high efficiency in forming carbon-carbon bonds, facilitating drug synthesis .
Polymer Synthesis ExperimentExplored the use of the compound in creating boron-containing polymersResulted in materials with superior thermal and mechanical properties .

Comparison with Similar Compounds

Positional Isomer: Potassium Trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide

Molecular Formula: C₁₂H₁₄BF₃KNO (identical to the target compound) CAS: Not listed; MDL: MFCD12546202 Key Differences:

  • Substituent Position : Meta-substitution on the phenyl ring vs. para in the target compound.
  • Applications : Less commonly reported in literature, suggesting para-substituted derivatives are preferred for synthetic efficiency.

Piperazine Derivative: Potassium 4-(4-Methylpiperazin-1-yl)phenyltrifluoroborate

Molecular Formula : C₁₁H₁₅BF₃KN₂
Molecular Weight : 282.16 g/mol
CAS : 1691248-19-7
Key Differences :

  • Substituent : 4-Methylpiperazinyl group replaces the piperidine-1-carbonyl.
  • Applications : Used in kinase inhibitor synthesis due to the piperazine’s affinity for ATP-binding pockets.

Chlorinated Pyridine Derivative: Potassium (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate

Molecular Formula : C₁₁H₁₄BClF₃KN₂
Molecular Weight : 324.60 g/mol
CAS : 1704704-42-6
Key Differences :

  • Core Structure : Pyridine ring instead of benzene, with a chloro substituent.
  • Reactivity : Chlorine increases electrophilicity, enhancing oxidative addition in cross-couplings.
  • Stability : Chlorine may improve shelf-life but could complicate purification due to byproduct formation.

Propargyl Carbamoyl Derivative: Potassium Trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide

Molecular Formula: C₁₀H₈BF₃KNO Molecular Weight: 273.08 g/mol CAS: Not listed Key Differences:

  • Functional Group : Propargyl carbamoyl group enables click chemistry (e.g., CuAAC reactions).
  • Applications : Ideal for synthesizing triazole-containing pharmaceuticals or polymers.

Hydroxyethyl Derivative: Potassium Trifluoro[4-(2-hydroxyethyl)phenyl]boranuide

Molecular Formula : C₈H₉BF₃KO
Molecular Weight : 240.07 g/mol
CAS : 1015082-81-1
Key Differences :

  • Substituent : Hydroxyethyl group enhances hydrophilicity.
  • Applications : Suitable for aqueous-phase reactions or prodrug designs requiring improved solubility.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Key Properties Applications
Target Compound C₁₂H₁₄BF₃KNO 295.16 4-(Piperidine-1-carbonyl) Moderate solubility, electron-withdrawing Biaryl synthesis, drug intermediates
Meta Isomer C₁₂H₁₄BF₃KNO 295.16 3-(Piperidine-1-carbonyl) Lower reactivity in cross-couplings Niche synthetic applications
4-Methylpiperazinyl Derivative C₁₁H₁₅BF₃KN₂ 282.16 4-Methylpiperazinyl High basicity, bulkier Kinase inhibitor synthesis
Chlorinated Pyridine Derivative C₁₁H₁₄BClF₃KN₂ 324.60 3-Chloro, 4-methylpiperidinyl Electrophilic, stable Functionalized heterocycle synthesis
Propargyl Carbamoyl Derivative C₁₀H₈BF₃KNO 273.08 Propargyl carbamoyl Click chemistry compatibility Triazole-based drug discovery
Hydroxyethyl Derivative C₈H₉BF₃KO 240.07 4-(2-Hydroxyethyl) Hydrophilic, biocompatible Aqueous-phase reactions, prodrugs

Research Findings and Trends

  • Synthetic Utility : Para-substituted derivatives (e.g., target compound) generally exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl in the target compound) stabilize the boronate, improving shelf-life but requiring optimized catalytic systems .
  • Biomedical Relevance : Piperidine- and piperazine-containing derivatives are prioritized in drug discovery for their pharmacokinetic profiles .

Preparation Methods

Synthesis of the Arylboronic Acid/Ester Precursor

The starting material is typically a 4-(piperidine-1-carbonyl)phenylboronic acid or a boronate ester derivative. The piperidine-1-carbonyl group is introduced via acylation of the corresponding aniline derivative or by coupling reactions involving piperidine and an activated carboxylic acid derivative.

Formation of Potassium Trifluoroborate Salt

The conversion of the arylboronic acid/ester to the trifluoroborate salt is commonly achieved by reaction with potassium fluoride (KF) and a fluorine source such as hydrogen fluoride or tetrafluoroborate salts under controlled conditions.

A representative procedure (adapted from related organotrifluoroborate syntheses) is as follows:

  • Dissolve the arylboronic acid/ester in a solvent mixture such as methanol and water.
  • Add potassium fluoride hydrate (KF·HF) in stoichiometric excess (typically 2-3 equivalents).
  • Stir the reaction mixture at room temperature overnight to ensure complete conversion.
  • Concentrate the mixture under reduced pressure.
  • Purify the product by recrystallization or precipitation from suitable solvents like tert-butyl methyl ether or acetone.
  • Dry the final potassium trifluoroborate salt under vacuum over desiccants such as phosphorus pentoxide (P2O5).

This method yields the this compound as a white solid with typical yields around 70-80% and purity exceeding 95%.

Reaction Conditions and Parameters

Step Conditions Notes
Acylation / Coupling Room temperature to reflux, solvents like dichloromethane or THF Use of coupling agents such as DIC or EDC may be required
Fluorination (trifluoroborate formation) Room temperature, MeOH/H2O solvent system, KF·HF (2.5 equiv), overnight stirring Avoid strong acids or bases that degrade boron species
Isolation Concentration under reduced pressure, recrystallization from acetone or tert-butyl methyl ether Drying under vacuum over P2O5 recommended

Research Findings and Optimization Notes

  • The trifluoroborate salt form offers enhanced stability compared to boronic acids, facilitating storage and handling in synthetic applications.
  • The use of potassium fluoride hydrate (KF·HF) is critical to introduce the trifluoroborate moiety efficiently.
  • Reaction time and temperature control are essential to maximize yield and purity.
  • Purification by recrystallization rather than chromatography is preferred for scalability and to avoid decomposition.
  • The piperidine-1-carbonyl substituent remains stable under the fluorination conditions, allowing for selective functionalization without side reactions.

Summary Table of Preparation Steps

Preparation Stage Reagents / Conditions Outcome / Product Yield (%) Purity (%)
Piperidine-1-carbonyl introduction Piperidine + activated phenyl derivative, coupling agents (DIC, DMAP) 4-(piperidine-1-carbonyl)phenylboronic acid/ester 80-90 >95
Trifluoroborate salt formation KF·HF, MeOH/H2O, RT, overnight This compound 70-80 >95
Purification Recrystallization from acetone or tert-butyl methyl ether White solid, stable salt >95

Q & A

Q. What are the optimal synthetic conditions for Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide?

Methodological Answer: The synthesis typically involves a multi-step procedure starting from tert-butyl-protected precursors. For example, tert-butyl esters (e.g., tert-butyl 5-methoxy-1H-indole-1-carboxylate) are lithiated using 1.6 M n-BuLi in hexane, followed by boronation with triisopropyl borate. The intermediate is then treated with aqueous KHF₂ to yield the potassium trifluoroborate product . Key parameters include:

  • Stoichiometry: 1.3–1.5 equivalents of base (e.g., 2,2,6,6-tetramethylpiperidine).
  • Temperature: Reactions are conducted at low temperatures (−78°C to 0°C) to stabilize intermediates.
  • Workup: Precipitation with cold aqueous KHF₂ ensures high purity.
Reagent Role Equivalents Reference
n-BuLiLithiation agent1.5
Triisopropyl borateBoron source3.0
KHF₂ (aq.)Fluoride/Precipitation3.0

Q. How should this compound be handled to ensure experimental reproducibility?

Methodological Answer:

  • Storage: Store under inert gas (argon/nitrogen) in a dry, cool environment (−20°C recommended) to prevent hydrolysis .
  • Moisture Sensitivity: Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps .
  • Stability Testing: Monitor decomposition via ¹⁹F NMR; trifluoroborates may hydrolyze to boronic acids in humid conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Confirm structural integrity and purity. The ¹⁹F NMR signal for the BF₃K group typically appears at −135 to −145 ppm .
  • X-ray Diffraction: Resolve crystal structures to validate bonding geometry (e.g., B–C and B–F bond lengths) .
  • Elemental Analysis: Verify stoichiometry (e.g., %B and %F) .

Advanced Research Questions

Q. How does the electronic environment of the trifluoroborate group influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoroborate group stabilizes the boron center, enhancing its resistance to protodeboronation. However, steric hindrance from the piperidine-1-carbonyl substituent may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (e.g., DFT) can quantify charge distribution at the boron center and predict reactivity .

Q. How can researchers address discrepancies in reported catalytic activity of this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity: Trace moisture or boronic acid impurities (from hydrolysis) reduce efficacy. Use Karl Fischer titration to confirm dryness .
  • Catalyst Selection: Pd(PPh₃)₄ vs. Pd(dba)₂ may yield different turnover numbers. Screen catalysts systematically .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF .

Q. What strategies improve enantiomeric purity in asymmetric syntheses using this boranuide?

Methodological Answer:

  • Chiral Ligands: Employ (R)-BINAP or Josiphos ligands to induce asymmetry during transmetallation .
  • Dynamic Kinetic Resolution: Use substrates with labile stereocenters that equilibrate under reaction conditions .
  • Crystallization: Chiral resolving agents (e.g., tartaric acid derivatives) can enrich enantiomers post-synthesis .

Q. How does the piperidine-1-carbonyl substituent affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: The amide group may hydrolyze to a carboxylic acid, destabilizing the boron center. Monitor via LC-MS at pH < 3 .
  • Basic Conditions: The trifluoroborate is stable at pH 7–9 but may decompose in strong bases (pH > 12) due to hydroxide attack on boron .

Q. What computational methods are suitable for modeling this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., barrier heights for transmetallation) .
  • Molecular Dynamics: Simulate solvation effects in common solvents (e.g., DMSO, THF) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
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Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide

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